molecular formula C15H16BrN5S B12921529 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine CAS No. 93946-38-4

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine

Cat. No.: B12921529
CAS No.: 93946-38-4
M. Wt: 378.3 g/mol
InChI Key: LCNFTOSCRWFXDX-UHFFFAOYSA-N
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Description

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine base with a bromophenylmethylsulfanyl group at the 6-position and a propyl group at the 9-position, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the bromophenylmethylsulfanyl group.

    Formation of Intermediate Compounds: The bromophenylmethylsulfanyl group is introduced to the purine base through a series of nucleophilic substitution reactions.

    Final Coupling: The propyl group is then attached to the 9-position of the purine base using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The bromophenylmethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The purine base can also participate in hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-(2-methylpropyl)-9H-purin-2-amine
  • 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-ethyl-9H-purin-2-amine

Uniqueness

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenylmethylsulfanyl group and a propyl group at the purine base differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

93946-38-4

Molecular Formula

C15H16BrN5S

Molecular Weight

378.3 g/mol

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-9-propylpurin-2-amine

InChI

InChI=1S/C15H16BrN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)

InChI Key

LCNFTOSCRWFXDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N

Origin of Product

United States

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